The synthesis of methyl 2-((1-(4-chlorophenyl)-1H-pyrazol-3-yloxy)methyl)phenyl(hydroxy)carbamate involves several key steps:
The molecular structure of methyl 2-((1-(4-chlorophenyl)-1H-pyrazol-3-yloxy)methyl)phenyl(hydroxy)carbamate can be described as follows:
InChI=1S/C18H16ClN3O4/c1-24-18(23)20-16-5-3-2-4-13(16)12-25-17-10-11-22(21-17)15-8-6-14(19)7-9-15/h2-11H,12H2,1H3,(H,20,23)This structural complexity allows for various interactions within biological systems, particularly in targeting specific enzymes related to mitochondrial respiration .
Methyl 2-((1-(4-chlorophenyl)-1H-pyrazol-3-yloxy)methyl)phenyl(hydroxy)carbamate can undergo several chemical reactions:
Typical reagents for these reactions include:
These reactions are generally performed under controlled temperatures and pH levels to ensure specificity and yield .
The mechanism of action for methyl 2-((1-(4-chlorophenyl)-1H-pyrazol-3-yloxy)methyl)phenyl(hydroxy)carbamate primarily involves its interaction with mitochondrial enzymes:
The physical and chemical properties of methyl 2-((1-(4-chlorophenyl)-1H-pyrazol-3-yloxy)methyl)phenyl(hydroxy)carbamate include:
These properties are crucial for its application in formulations and effectiveness as a pesticide .
Methyl 2-((1-(4-chlorophenyl)-1H-pyrazol-3-yloxy)methyl)phenyl(hydroxy)carbamate has several scientific applications:
Its efficacy and mechanism make it an important compound in both agricultural chemistry and biochemical research contexts .
CAS No.: 28008-55-1
CAS No.: 39148-58-8
CAS No.: 147732-57-8
CAS No.:
CAS No.: 84393-31-7
CAS No.: 21416-14-8